serratamolide A

Descripción

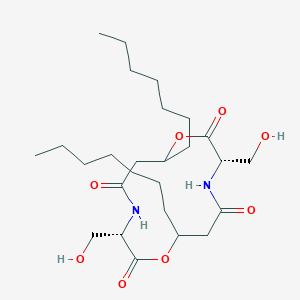

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C26H46N2O8 |

|---|---|

Peso molecular |

514.7 g/mol |

Nombre IUPAC |

(3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone |

InChI |

InChI=1S/C26H46N2O8/c1-3-5-7-9-11-13-19-15-23(31)27-22(18-30)26(34)36-20(14-12-10-8-6-4-2)16-24(32)28-21(17-29)25(33)35-19/h19-22,29-30H,3-18H2,1-2H3,(H,27,31)(H,28,32)/t19?,20?,21-,22-/m0/s1 |

Clave InChI |

NMEMNUVHBNAERZ-UJKMTWAASA-N |

SMILES isomérico |

CCCCCCCC1CC(=O)N[C@H](C(=O)OC(CC(=O)N[C@H](C(=O)O1)CO)CCCCCCC)CO |

SMILES canónico |

CCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO |

Sinónimos |

serratamolide A |

Origen del producto |

United States |

Foundational & Exploratory

Serratamolide A: A Technical Guide to its Discovery, Isolation, and Characterization from Serratia marcescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serratamolide A, also known as serrawettin W1, is a cyclic depsipeptide produced by the bacterium Serratia marcescens. This secondary metabolite has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, hemolytic, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents key analytical data for its structural elucidation. Furthermore, this document summarizes the quantitative data regarding its biological activities and illustrates the key experimental and biosynthetic pathways.

Discovery and Biological Significance

This compound was first identified as a metabolic product of Serratia marcescens.[1] It is a member of the serratamolide family of cyclic depsipeptides, which are characterized by a 14-membered ring structure. The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene.[1] This compound plays a role in the swarming motility of S. marcescens and has been identified as a virulence factor due to its hemolytic and cytotoxic activities.[1][2] Its broad-spectrum antimicrobial and anticancer properties make it a molecule of interest for drug development.[1][3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₆N₂O₈ | [4] |

| Molecular Weight | 514.7 g/mol | [4] |

| IUPAC Name | (3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone | [4] |

| Class | Cyclodepsipeptide | [4] |

Experimental Protocols

Cultivation of Serratia marcescens

A detailed protocol for the cultivation of Serratia marcescens for the production of this compound is outlined below.

-

Bacterial Strain: Serratia marcescens (strains known to produce this compound, often identified by the presence of the swrW gene).

-

Media: Luria-Bertani (LB) medium (per liter: 10 g tryptone, 5 g yeast extract, 5 g NaCl).

-

Inoculation: Inoculate 100 mL of LB broth with a single colony of S. marcescens.

-

Incubation: Incubate the culture at 30°C for 24-48 hours with shaking at 210 RPM.[5] Optimal pigment and secondary metabolite production is often observed at temperatures below 37°C.[5]

Extraction of this compound

The following protocol details the extraction of this compound from the culture supernatant.

-

Centrifugation: Following incubation, centrifuge the bacterial culture at 10,000 rpm for 10 minutes to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.

-

Solvent Extraction: Perform a liquid-liquid extraction on the supernatant. Add an equal volume of ethyl acetate to the supernatant in a separatory funnel. Shake vigorously and allow the layers to separate. Repeat the extraction twice with fresh ethyl acetate.[1]

-

Evaporation: Combine the organic layers and evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Resuspension: Dissolve the dried crude extract in methanol for further purification and analysis.[1]

Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is employed to purify this compound from the crude extract.

-

Column: A C18 reversed-phase preparative HPLC column is typically used.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient: A linear gradient from a lower to a higher concentration of Solvent B is used for elution. A representative gradient is as follows:

-

0-5 min: 20% B

-

5-35 min: 20-100% B

-

35-40 min: 100% B

-

-

Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.

-

Detection: UV detection at 210-220 nm.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.

Structural Characterization

The structure of the purified this compound is confirmed using the following analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to confirm the elemental composition of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (MeOD).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed for complete structural elucidation.

-

Representative ¹H NMR Chemical Shifts (in CDCl₃): The spectrum will show characteristic signals for the fatty acid chains (alkylic protons in the 0.8-1.6 ppm range), α-protons of the amino acids, and protons adjacent to the ester and amide functionalities.

-

Representative ¹³C NMR Chemical Shifts (in CDCl₃): The spectrum will display signals for the carbonyl carbons of the ester and amide groups (~170-175 ppm), carbons of the fatty acid chains, and the α and β carbons of the serine and β-hydroxy acid residues.

-

Quantitative Data

Biological Activity of this compound

The following tables summarize the reported biological activities of this compound.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Concentration | % Cytotoxicity | Reference |

| A549 (Human Lung Carcinoma) | 50 µg/mL | 88.0 ± 2.5% | [7] |

| HCLE (Human Corneal Limbal Epithelial) | 50 µg/mL | 95.4 ± 4.0% | [7] |

Table 2: Hemolytic Activity of this compound

| Erythrocyte Source | Concentration | Observation | Reference |

| Sheep Red Blood Cells | 1 mg/mL | Zone of hemolysis | [8] |

| Murine Red Blood Cells | 20.8 µg/mL | Complete lysis in <10 seconds | [7] |

Table 3: Antimicrobial Activity of this compound

| Organism | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | 25 | [3] |

| Mycobacterium diernhoferi | 25 | [3] |

| Mycobacterium avium | 25 | [3] |

| Staphylococcus aureus | 6.25-50 | [3] |

| Bacillus subtilis | 6.25-50 | [3] |

| Micrococcus luteus | 6.25-50 | [3] |

| Trichophyton spp. | 6.25-50 | [3] |

| MRSA | 6.25-50 | [3] |

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Experimental workflow for the isolation and purification of this compound.

Biosynthesis and Regulation of this compound

Caption: Simplified overview of the regulation and biosynthesis of this compound.

Conclusion

This compound remains a compelling natural product with significant potential in various biomedical applications. The protocols and data presented in this guide offer a foundational resource for researchers aiming to isolate, characterize, and further investigate this promising molecule. Future studies will likely focus on optimizing its production, elucidating its precise mechanisms of action, and exploring its therapeutic potential in preclinical and clinical settings.

References

- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C26H46N2O8 | CID 24849973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Serratamolide A: A Technical Guide to its Biosurfactant and Wetting Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serratamolide A, also known as Serrawettin W1, is a cyclic depsipeptide biosurfactant produced by various strains of Serratia marcescens. This molecule has garnered significant interest due to its potent surface-active properties, which contribute to its roles as a wetting agent, antimicrobial, and virulence factor. This technical guide provides an in-depth overview of this compound, focusing on its quantitative biosurfactant and wetting characteristics, the experimental protocols used for their determination, and the regulatory pathways governing its biosynthesis.

Introduction

This compound is a non-ribosomally synthesized lipopeptide with a symmetrical structure, consisting of two molecules of L-serine and two molecules of D-3-hydroxydecanoic acid linked by ester and amide bonds. Its amphiphilic nature, conferred by the hydrophobic fatty acid chains and the hydrophilic amino acid residues, allows it to effectively reduce surface and interfacial tension. These properties are critical for its function in microbial processes such as swarming motility, biofilm formation, and as a wetting agent that allows the bacteria to colonize surfaces.[1][2][3] Beyond its role in microbial physiology, this compound has demonstrated a range of biological activities, including hemolytic, antimicrobial, and antitumor effects, making it a molecule of interest for various biotechnological and pharmaceutical applications.[4][5]

Quantitative Data on Biosurfactant and Wetting Properties

The efficacy of a biosurfactant is quantified by its ability to lower surface tension, its critical micelle concentration (CMC), and its impact on the contact angle of liquids on surfaces. While extensive qualitative descriptions of this compound's activity exist, precise quantitative data can be sparse and strain-dependent. The following tables summarize the available quantitative information.

| Parameter | Value | Strain/Conditions | Reference |

| Surface Tension Reduction | Reduces surface tension of water to 30 mN/m | Serratia marcescens S-1 | [2] |

| Critical Micelle Concentration (CMC) | Not Reported | - | - |

| Surface | Contact Angle (°) | Concentration | Reference |

| Polystyrene | Not Reported | - | - |

| Glass | Not Reported | - | - |

Experimental Protocols

This section details the methodologies for the production, purification, and characterization of this compound's biosurfactant and wetting properties.

Production and Purification of this compound

A common method for the isolation and purification of this compound from Serratia marcescens cultures involves solvent extraction followed by high-performance liquid chromatography (HPLC).

Protocol:

-

Culture Growth: Inoculate Serratia marcescens in a suitable liquid medium (e.g., Luria-Bertani broth) and incubate at 30°C with shaking for 48-72 hours to allow for biosurfactant production.

-

Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

-

Acidification and Extraction: Decant the supernatant and acidify it to a pH of 2.0 using concentrated HCl. This protonates the carboxyl groups of the biosurfactant, making it less water-soluble. Extract the acidified supernatant with an equal volume of ethyl acetate. Shake the mixture vigorously and allow the phases to separate.

-

Solvent Evaporation: Collect the upper ethyl acetate phase, which contains the this compound, and evaporate the solvent using a rotary evaporator.

-

Purification by HPLC:

-

Dissolve the dried extract in methanol.

-

Inject the dissolved extract into a reversed-phase HPLC system equipped with a C18 column.

-

Elute the components using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). A typical gradient might run from 40% to 100% acetonitrile over 30 minutes.

-

Monitor the elution profile at a wavelength of 210 nm.

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the identity and purity of the collected fractions using mass spectrometry and NMR analysis.[1][5]

-

Measurement of Surface Tension

The Du Noüy ring method or the pendant drop method are standard techniques for measuring the surface tension of a liquid.

Protocol (Du Noüy Ring Method):

-

Instrument Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as pure water (72.8 mN/m at 20°C).

-

Sample Preparation: Prepare a series of aqueous solutions of purified this compound at different concentrations.

-

Measurement:

-

Place the this compound solution in the sample vessel.

-

Immerse a clean platinum-iridium ring into the solution.

-

Slowly raise the ring through the liquid-air interface.

-

The force required to pull the ring from the surface is measured just before the liquid film breaks. This force is proportional to the surface tension.

-

-

Data Analysis: The surface tension is calculated from the measured force, taking into account the dimensions of the ring. A plot of surface tension versus the logarithm of the this compound concentration is generated.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles, and it is typically the point at which the surface tension of the solution reaches its minimum and plateaus.

Protocol:

-

Surface Tension Measurements: Measure the surface tension of a range of this compound concentrations as described in section 3.2.

-

Data Plotting: Plot the surface tension values as a function of the natural logarithm of the this compound concentration.

-

CMC Determination: The plot will typically show two linear regions: one where the surface tension decreases with increasing concentration, and another where the surface tension remains relatively constant. The CMC is the concentration at the intersection of these two lines.

Contact Angle Measurement

Contact angle goniometry is used to determine the wetting properties of a solution on a solid surface.

Protocol (Sessile Drop Method):

-

Substrate Preparation: Prepare clean and smooth surfaces of the materials to be tested (e.g., polystyrene, glass).

-

Droplet Deposition: Place a small droplet (typically 1-5 µL) of the this compound solution onto the solid surface using a precision syringe.

-

Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-air interface using a camera with a telecentric lens.

-

Angle Measurement: Use software to analyze the captured image and measure the contact angle between the tangent of the droplet and the solid surface.

-

Advancing and Receding Angles: To obtain more comprehensive wetting information, advancing and receding contact angles can be measured by slowly adding or removing liquid from the droplet, respectively.

Signaling Pathways and Experimental Workflows

Biosynthesis and Regulatory Pathway of this compound

The biosynthesis of this compound is primarily governed by the swrW gene, which encodes a non-ribosomal peptide synthetase (NRPS). The expression of swrW is under the control of a complex regulatory network that responds to environmental cues.

Regulatory pathway of this compound biosynthesis.

This pathway illustrates that the cAMP receptor protein (CRP), when complexed with cyclic AMP (cAMP), activates the transcription of the eepR gene. The EepR protein, in turn, acts as a transcriptional activator for the swrW gene. The swrW gene product, a non-ribosomal peptide synthetase (NRPS), is the enzyme responsible for the synthesis of this compound. The transcription of swrW is also known to be inhibited by the HexS transcriptional regulator.

Experimental Workflow for Biosurfactant Characterization

The following workflow outlines the key steps in characterizing a potential biosurfactant like this compound.

Experimental workflow for biosurfactant characterization.

This workflow begins with the cultivation of the producing microorganism, followed by the extraction and purification of the biosurfactant. The purified compound is then structurally characterized, and its key biosurfactant properties—surface tension reduction, CMC, and contact angle—are measured. The final step involves the analysis and reporting of the collected data.

Conclusion

This compound is a potent biosurfactant and wetting agent with significant potential in various industrial and biomedical fields. This guide has provided a comprehensive overview of its known quantitative properties, detailed experimental protocols for its study, and the regulatory mechanisms governing its production. Further research to fill the gaps in the quantitative data, particularly regarding its CMC and contact angle on various surfaces, will be crucial for fully realizing its technological applications. The provided methodologies and workflow diagrams serve as a valuable resource for researchers aiming to investigate and harness the properties of this versatile molecule.

References

- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of the biosurfactant serrawettin W1 by Serratia marcescens S-1 improves hydrocarbon degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Serratamolide A (Serrawettin W1): A Comprehensive Technical Guide on its Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Serratamolide A, also known as Serrawettin W1, a cyclodepsipeptide biosurfactant produced by various strains of Serratia marcescens. This guide details its chemical structure, physicochemical properties, biosynthetic pathway, and the experimental protocols used for its isolation and characterization.

Core Chemical Structure and Properties

This compound is a cyclic depsipeptide, specifically a symmetrical dilactone.[1][2] Its structure is formed by the head-to-tail condensation of two identical serratamic acid (D-3-hydroxydecanoyl-L-serine) molecules.[3] This composition classifies it as a non-ionic biosurfactant.[4] The molecular formula for this compound is C₂₆H₄₆N₂O₈.[5][6]

The key structural features and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Systematic Name | (3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone | [5] |

| Synonyms | Serrawettin W1, Serratamolide | [6] |

| Molecular Formula | C₂₆H₄₆N₂O₈ | [5][6] |

| Molecular Weight | 514.7 g/mol | [6] |

| Monoisotopic Mass | 514.32541643 Da | [6] |

| Classification | Cyclodepsipeptide, Aminolipid | [2][5] |

Spectroscopic and Analytical Data

The structural elucidation of this compound is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition and exact mass, while NMR provides detailed information about the connectivity and stereochemistry of the atoms.

Mass Spectrometry Data

| Ion | Observed m/z | Technique | Reference(s) |

| [M+H]⁺ (protonated) | 515.5 | LC-MS | [2][7] |

| [M+K]⁺ (potassiated) | - | MALDI-imaging-HRMS | [8] |

Note: Specific m/z for the potassiated adduct was not provided in the search results, but its use in MALDI-imaging has been documented.

Biosynthesis of this compound

The biosynthesis of this compound is a well-studied process involving a non-ribosomal peptide synthetase (NRPS). The key gene responsible is swrW, which encodes a unimodular NRPS. This enzyme contains essential domains for condensation, adenylation, thiolation, and thioesterase activity.[9][10]

The biosynthetic process can be summarized as follows:

-

The swrW synthetase activates L-serine.

-

A D-3-hydroxydecanoic fatty acid tail is attached.

-

Two molecules of this resulting serratamic acid are condensed and cyclized to form the final dilactone structure.[3]

This pathway is also dependent on a phosphopantetheinyl transferase (PPTase) encoded by the pswP gene.[4] The entire process is subject to complex regulation, with transcription factors such as HexS acting as a downregulator.[4][11]

Caption: Biosynthetic pathway of this compound mediated by the swrW NRPS.

Experimental Protocols

The following sections detail the common methodologies for the isolation, purification, and structural confirmation of this compound.

This protocol is based on methods described for extracting this compound from Serratia marcescens cultures.[11]

-

Culturing: Grow Serratia marcescens in a suitable liquid medium (e.g., LB medium) under optimal conditions for biosurfactant production (typically at 30°C).[4][11]

-

Cell Separation: After incubation, pellet the bacterial cells by centrifugation. The supernatant, which contains the secreted this compound, is collected.

-

Solvent Extraction: Extract the cell-free supernatant with an equal volume of a non-polar solvent, such as ethyl acetate. Mix vigorously and allow the phases to separate.[11]

-

Concentration: Collect the organic (ethyl acetate) phase and evaporate the solvent under reduced pressure to obtain the crude residue.[11]

-

Chromatographic Purification: Purify the crude extract using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other metabolites.[7][11]

Caption: Standard workflow for the isolation and purification of this compound.

Following purification, the identity and structure of the compound are confirmed using modern analytical techniques.

-

High-Resolution Mass Spectrometry (HR-MS): The purified fraction is analyzed by HR-MS to determine its exact mass and elemental formula (C₂₆H₄₆N₂O₈), confirming its molecular identity.[7][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR analyses are performed to confirm the chemical structure. The resulting spectral data are compared with previously published data for this compound to ensure an exact match.[7][11]

-

Biological Activity Confirmation (Optional): The biological activity of the purified compound can be verified. For instance, its ability to restore swarming motility to a swrW mutant strain of S. marcescens provides biological proof of its identity.[7][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C26H46N2O8 | CID 24849973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Serratamolide | C26H46N2O8 | CID 168994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Serratia marcescens gene required for surfactant serrawettin W1 production encodes putative aminolipid synthetase belonging to nonribosomal peptide synthetase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

The Core Role of the swrW Gene in Serratamolide A Biosynthesis: A Technical Guide

Introduction

Serratia marcescens, an opportunistic Gram-negative bacterium, is known for its production of a diverse array of secondary metabolites. Among these is serratamolide A (also known as serrawettin W1), a potent biosurfactant with significant hemolytic, antimicrobial, and swarming motility-inducing properties.[1][2][3] The biosynthesis of this cyclic aminolipid is critically dependent on a single gene, swrW.[1][3] This technical guide provides an in-depth analysis of the swrW gene, its protein product, its regulation, and its central role in the this compound biosynthetic pathway, tailored for researchers and professionals in drug development and microbiology.

The SwrW Protein: A Uni-modular Non-Ribosomal Peptide Synthetase

The swrW gene encodes the SwrW protein, a putative serrawettin W1 synthetase.[4][5] Detailed bioinformatic and genetic analyses have revealed that SwrW is a uni-modular non-ribosomal peptide synthetase (NRPS).[5] Unlike multi-modular NRPSs that synthesize long peptides by sequentially adding different amino acids, the uni-modular SwrW is specialized for the activation and incorporation of a single amino acid, L-serine.[5] The protein architecture contains the four canonical domains characteristic of NRPSs, which function in a coordinated manner to synthesize the serratamic acid precursor of this compound.[4][5][6]

-

Adenylation (A) Domain: This domain is responsible for substrate recognition and activation. It specifically selects L-serine and activates it by converting it to L-seryl-adenylate using ATP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated L-serine is then covalently tethered to the T-domain via a 4'-phosphopantetheinyl (Ppant) arm. This flexible arm shuttles the substrate between the other catalytic domains.

-

Condensation (C) Domain: This domain catalyzes the formation of an amide bond. In the case of SwrW, it facilitates the acylation of the serine amine group with a D-3-hydroxydecanoic acid molecule.

-

Thioesterase (TE) Domain: The TE domain is the terminal domain and is responsible for releasing the final product from the enzyme. For this compound, it catalyzes the cyclization and dimerization of two serratamic acid (D-3-hydroxydecanoyl-L-serine) molecules, releasing the final cyclic dilactone structure.[6]

Biosynthesis of this compound: The SwrW-Mediated Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the SwrW NRPS enzyme. The process begins with the activation of L-serine and its subsequent modification and cyclization.

-

Substrate Activation: The A-domain of SwrW selects and activates L-serine to L-seryl-AMP.

-

Thiolation: The activated serine is transferred to the T-domain.

-

Acylation: A molecule of D-3-hydroxydecanoic acid is attached to the amino group of the tethered serine.

-

Dimerization and Cyclization: The TE-domain catalyzes the head-to-tail condensation of two molecules of D-3-hydroxydecanoyl-L-serine (serratamic acid), forming the stable cyclic dilactone structure of this compound.

Caption: Biosynthetic pathway of this compound catalyzed by the SwrW NRPS.

Genetic Regulation of swrW Expression

The expression of the swrW gene is tightly controlled by a network of transcriptional regulators, ensuring that the production of this compound is coordinated with cellular physiology and environmental cues, such as surface sensing.

-

Negative Regulation by HexS: The LysR-family transcription factor HexS is a known direct inhibitor of swrW transcription.[1][2] Mutation of the hexS gene leads to increased serratamolide production and a hyper-hemolytic phenotype.[1][2]

-

Negative Regulation by cAMP-CRP: The global regulator complex cAMP-CRP, which controls catabolite repression, also negatively regulates swrW.[2][3] Genetic disruption of crp (encoding CRP) or cyaA (encoding adenylate cyclase) results in elevated swrW expression, increased surfactant production, and hyper-hemolysis.[1][2][3] This suggests that serratamolide production is enhanced under conditions of low glucose.

-

Positive Regulation by PsrA: More recent studies have identified another LysR-type regulator, PsrA, as a positive regulator.[7] While the direct binding of PsrA to the swrW promoter has not been demonstrated, transcriptomic analysis shows that PsrA indirectly upregulates swrW expression, contributing to phenotypes like swarming motility and biofilm formation.[7]

Caption: Regulatory network controlling the expression of the swrW gene.

Quantitative Analysis of swrW Function

The impact of regulatory genes on swrW-mediated serratamolide production has been quantified through various phenotypic assays.

Table 1: Effect of Gene Mutations on Surfactant Production

| Genotype | Description | Surfactant Zone (mm) | Fold Change vs. Wild Type (WT) | Reference |

|---|---|---|---|---|

| Wild Type | Unmodified parental strain | ~ 6.0 | 1.0 | [1] |

| Δcrp | Deletion of cAMP receptor protein gene | ~ 10.0 | ~ 1.7x | [1] |

| ΔhexS | Deletion of HexS transcriptional regulator gene | ~ 11.0 | ~ 1.8x | [1] |

| ΔswrW | Transposon insertion in swrW gene | 0 | 0 | [1] |

Data are approximate values derived from published figures and represent the diameter of the surfactant zone on agar plates.

Table 2: Relative Expression of the swrW Gene

| Strain | Method | Relative Expression Level vs. WT | Reference |

|---|---|---|---|

| Wild Type | Semi-quantitative RT-PCR | 1.0 | [2] |

| Δcrp | Semi-quantitative RT-PCR | Significantly Elevated | [2] |

| Wild Type | swrW-tdtomato reporter | 1.0 | [1] |

| Δcrp | swrW-tdtomato reporter | ~ 2.5x | [1] |

Elevated expression in the Δcrp mutant correlates directly with the increased surfactant production and hemolytic activity observed.

Experimental Methodologies

The identification and characterization of swrW's role involved a combination of genetic, molecular, and biochemical techniques.

Genetic Screen for Hemolysis-Deficient Mutants

A genetic screen was fundamental in linking swrW to serratamolide production and hemolysis.[1][2]

Caption: Workflow for the genetic screen that identified swrW.

Protocol: swrW Gene Expression Analysis (RT-qPCR)

-

RNA Isolation: Culture wild-type and mutant S. marcescens strains to the desired growth phase (e.g., stationary phase).[2] Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers.

-

qPCR: Perform quantitative PCR using primers specific to the swrW gene and a reference gene (e.g., 16S rRNA) for normalization.[2] Use a fluorescent dye like SYBR Green for detection.

-

Data Analysis: Calculate the relative expression of swrW in mutant strains compared to the wild type using the ΔΔCt method.

Protocol: Surfactant Production (Drop Collapse Assay)

-

Culture Preparation: Grow bacterial strains on a suitable agar medium (e.g., LB) for 24-48 hours.

-

Assay: Place a 2 µL droplet of water onto a hydrophobic surface (e.g., polystyrene).

-

Inoculation: Using a sterile toothpick, touch a bacterial colony and then gently touch the surface of the water droplet.

-

Observation: Observe the droplet's shape. If serratamolide is present, the surface tension will be reduced, causing the droplet to collapse and spread. The absence of collapse indicates a lack of surfactant production, as seen in swrW mutants.[1]

Protocol: Serratamolide Purification and Verification

-

Large-Scale Culture: Grow a high-yield strain (e.g., ΔhexS mutant) in a large volume of liquid broth.

-

Extraction: Pellet the cells and extract the supernatant with an organic solvent like ethyl acetate. Evaporate the solvent to obtain a crude extract.

-

Purification: Purify serratamolide from the crude extract using High-Performance Liquid Chromatography (HPLC), collecting fractions corresponding to the serratamolide peak.[2][8]

-

Verification: Confirm the identity of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR). Verify its biological activity by demonstrating that the purified compound can restore swarming motility to a swrW mutant strain.[2][8]

Conclusion and Implications

The swrW gene is unequivocally the central element in the biosynthesis of this compound in Serratia marcescens. It encodes a specialized uni-modular NRPS that synthesizes this potent biosurfactant. The production of this compound is tightly regulated by a network of transcription factors, linking its synthesis to the bacterium's overall metabolic state and environmental conditions.

For drug development professionals, the SwrW enzyme represents a potential target for antimicrobial strategies. Inhibiting SwrW would not only abolish the hemolytic and cytotoxic effects of this compound but could also attenuate virulence by reducing swarming motility, a key factor in colonization and infection. Furthermore, understanding the swrW gene and its regulation provides a blueprint for the potential biotechnological production of this compound for use as a therapeutic agent or a commercially valuable biosurfactant.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

- 4. Serratia marcescens gene required for surfactant serrawettin W1 production encodes putative aminolipid synthetase belonging to nonribosomal peptide synthetase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. PsrA is a novel regulator contributes to antibiotic synthesis, bacterial virulence, cell motility and extracellular polysaccharides production in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Variants and Analogs of Serratamolide A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of serratamolide A, its natural variants, and synthetic analogs. It is designed to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed information on the chemical structures, biological activities, and experimental methodologies related to these compounds.

Introduction to this compound

This compound, also known as serrawettin W1, is a cyclic depsipeptide produced by various species of the bacterium Serratia, most notably Serratia marcescens. It is a member of the serrawettin family of biosurfactants, which are known for their surface-active properties and diverse biological activities. These compounds have garnered significant interest in the scientific community due to their potential as antimicrobial, anticancer, and immunomodulatory agents. The biosynthesis of this compound is governed by the swrW gene.

Natural Variants of this compound

Several natural variants of this compound have been identified, primarily differing in their fatty acid and amino acid compositions. These variations can influence the biological activity of the compounds.

Table 1: Natural Variants of this compound and their Producing Organisms

| Variant Name | Alternative Name | Producing Organism(s) | Key Structural Features |

| This compound | Serrawettin W1 | Serratia marcescens | Dimeric cyclodepsipeptide of L-serine and 3-hydroxydecanoic acid |

| Serrawettin W2 | - | Serratia marcescens | Cyclodepsipeptide containing a 3-hydroxydecanoic acid and five amino acids (D-leucine, L-serine, L-threonine, D-phenylalanine, L-isoleucine)[1] |

| Serrawettin W3 | - | Serratia marcescens | Cyclodepsipeptide with a dodecanoic acid and five amino acids (threonine, serine, valine, leucine, and isoleucine). The exact structure is not fully elucidated. |

| Rubiwettin R1 | - | Serratia rubidaea | Mixture of 3-(3'-hydroxytetradecanoyloxy)decanoate and 3-(3'-hydroxyhexadecenoyloxy)decanoate |

| Rubiwettin RG1 | - | Serratia rubidaea | β-D-glucopyranosyl 3-(3'-hydroxytetradecanoyloxy)decanoate |

Biological Activities

This compound and its variants exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development.

Antimicrobial Activity

Serratamolides have demonstrated activity against a range of bacteria and fungi. While comprehensive quantitative data for all variants is not available, some studies have reported on their antimicrobial potential. For instance, a novel peptide-polyketide antibiotic, serratamid, isolated from Serratia plymuthica, showed minimum inhibitory concentration (MIC) values ranging from 0.244 to 31.25 μg/mL against 15 phytopathogenic bacteria[2][3].

Table 2: Antimicrobial Activity of Serratamolide Analogs

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Serratamid | Ralstonia solanacearum | 0.244 - 0.488 | [2][3] |

| Serratamid | Xanthomonas spp. | 0.244 - 0.488 | [2][3] |

Hemolytic and Cytotoxic Activity

This compound is a known hemolytic agent. Studies have shown that it can lyse red blood cells and exhibit cytotoxicity against various cancer cell lines.

Table 3: Hemolytic and Cytotoxic Activity of this compound

| Activity | Cell Type/Assay | Concentration | Effect | Reference |

| Hemolytic | Sheep red blood cells (on agar) | 1 mg/mL | Zone of hemolysis | [4][5] |

| Hemolytic | Murine red blood cells (in solution) | 20.8 µg/mL | Complete lysis | |

| Cytotoxic | A549 (human lung carcinoma) | > 12.5 µg/mL | Dose-dependent cytotoxicity | [4][5] |

| Cytotoxic | HCLE (human corneal epithelial) | > 12.5 µg/mL | Dose-dependent cytotoxicity | [4][5] |

| Cytotoxic | A549 (human lung carcinoma) | 50 µg/mL | 88.0 ± 2.5% cytotoxicity | [4][5] |

| Cytotoxic | HCLE (human corneal epithelial) | 50 µg/mL | 95.4 ± 4.0% cytotoxicity | [4][5] |

Nematicidal Activity

Supernatants from Serratia strains containing serratomolide-like compounds have been shown to have nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus. Concentrated supernatants were able to kill more than 77% of the nematodes after 72 hours[6].

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. Early studies suggested that this compound affects ion movement across lipid bilayers and biomembranes[7]. More recent research indicates that its cytotoxic effects, particularly against cancer cells, may be mediated through the induction of apoptosis. There is evidence to suggest that this compound can trigger a mitochondria-mediated apoptotic pathway and interfere with the Akt/NF-κB survival signaling pathway. Furthermore, the producing bacterium, Serratia marcescens, can induce apoptosis in host immune cells through a lipopolysaccharide (LPS) and flagella-dependent mechanism involving the activation of c-Jun NH2-terminal kinase (JNK) and caspases[8]. However, the direct role of this compound in this specific pathway requires further elucidation.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing[9][10][11].

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the test microorganism from an agar plate culture.

-

Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted microbial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for most bacteria).

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

-

Read the plates visually or using a microplate reader.

-

Cytotoxicity Assay (AlamarBlue® Assay)

This protocol is a general method for assessing cell viability and cytotoxicity using the AlamarBlue® reagent[12][13][14].

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound or its analogs in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

AlamarBlue® Addition and Incubation:

-

Aseptically add AlamarBlue® reagent to each well in an amount equal to 10% of the culture volume (10 µL for a 100 µL culture).

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Hemolytic Assay

This protocol describes a method for quantifying the hemolytic activity of this compound.

-

Preparation of Red Blood Cell (RBC) Suspension:

-

Collect fresh blood (e.g., from sheep or mice) in a tube containing an anticoagulant.

-

Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and removal of the supernatant.

-

Resuspend the packed RBCs in PBS to a final concentration of 2% (v/v).

-

-

Hemolysis Reaction:

-

Prepare serial dilutions of this compound or its analogs in PBS in microcentrifuge tubes.

-

Add a fixed volume of the RBC suspension to each tube.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for complete lysis).

-

Incubate the tubes at 37°C for a specified time (e.g., 1 hour).

-

-

Measurement of Hemolysis:

-

Centrifuge the tubes to pellet the intact RBCs.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

-

-

Calculation of Hemolysis Percentage:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Synthetic Analogs

The development of synthetic analogs of this compound is an active area of research aimed at improving its therapeutic properties, such as increasing potency, reducing toxicity, and enhancing bioavailability. While specific, detailed synthetic protocols for a wide range of this compound analogs are not extensively published in readily available literature, general strategies for the synthesis of cyclic depsipeptides can be applied. These often involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by a macrolactonization step to form the cyclic structure.

Caption: A generalized workflow for the synthesis of this compound analogs.

Conclusion and Future Directions

This compound and its natural variants represent a promising class of bioactive compounds with significant potential for the development of new therapeutics. Their diverse biological activities, including antimicrobial, cytotoxic, and nematicidal effects, warrant further investigation. Future research should focus on:

-

Comprehensive Biological Profiling: Systematically evaluating the biological activities of all known natural variants to establish clear structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.

-

Analog Synthesis and Optimization: Designing and synthesizing novel analogs with improved efficacy, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the therapeutic efficacy and safety of the most promising candidates in relevant animal models of disease.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound and its derivatives. The detailed information on their properties and the experimental protocols provided herein are intended to facilitate further research and accelerate the translation of these fascinating natural products into clinical applications.

References

- 1. The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Antibacterial Activity of Serratamid, a Novel Peptide-Polyketide Antibiotic Isolated from Serratia plymuthica C1, against Phytopathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

- 5. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity [mdpi.com]

- 7. The action of serratamolide on ion movement in lipid bilayers and biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serratia marcescens Induces Apoptotic Cell Death in Host Immune Cells via a Lipopolysaccharide- and Flagella-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 14. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

Serratamolide A: A Technical Guide to its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serratamolide A, also known as serrawettin W1, is a cyclic depsipeptide biosurfactant produced by the bacterium Serratia marcescens. Possessing a broad spectrum of biological activities, its potential as an antibacterial agent is of significant scientific interest. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action against bacteria. The primary mode of action is attributed to its ability to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death. This document summarizes the available quantitative data, details key experimental protocols for studying its activity, and provides visual representations of the proposed mechanisms and experimental workflows.

Core Mechanism of Action: Bacterial Membrane Disruption

The antibacterial activity of this compound is primarily attributed to its interaction with and disruption of the bacterial cytoplasmic membrane. As a lipopeptide, its structure comprises a hydrophobic fatty acid tail and a cyclic peptide headgroup, facilitating its insertion into the lipid bilayer of bacterial membranes. This insertion is thought to be the initial step in a cascade of events leading to a loss of membrane integrity.

Evidence for a membrane-centric mechanism is supported by studies on this compound and related serrawettins. An early study indicated that serratamolide influences ion movement across lipid bilayers and biological membranes.[1] More recent research on the related lipopeptide, serrawettin W2-FL10, has demonstrated that it exhibits potent activity against Gram-positive bacteria by dissipating membrane potential and increasing membrane permeability.[2] This leads to the formation of transmembrane pores or lesions, resulting in the leakage of intracellular components and subsequent cell death.[2] Given the structural similarity, it is highly probable that this compound employs a comparable mechanism of action.

The proposed mechanism involves the following key steps:

-

Electrostatic and Hydrophobic Interactions: this compound molecules initially associate with the bacterial cell surface through a combination of electrostatic and hydrophobic interactions.

-

Membrane Insertion: The lipophilic fatty acid tail of this compound inserts into the hydrophobic core of the bacterial cytoplasmic membrane.

-

Membrane Destabilization and Pore Formation: The accumulation of this compound molecules within the membrane leads to its destabilization. This may occur through the formation of transient pores or channels, disrupting the normal ion gradients and membrane potential.

-

Leakage of Cellular Contents: The compromised membrane integrity allows for the leakage of essential ions and small molecules from the cytoplasm, ultimately leading to cell death.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Related Compounds

| Compound | Bacterial Species | MIC (µg/mL) | Reference |

| This compound | Mycobacterium tuberculosis | 25 | [3] |

| This compound | Mycobacterium diernhoferi | 25 | [3] |

| This compound | Mycobacterium avium | 25 | [3] |

| Serrawettin W2-FL10 | Staphylococcus aureus | 6.3 - 12.5 | [2] |

| Serrawettin W2-FL10 | Enterococcus faecalis | 6.3 - 12.5 | [2] |

| Serrawettin W2-FL10 | Enterococcus faecium | 12.5 | [2] |

| Serrawettin W2-FL10 | Listeria monocytogenes | 6.3 | [2] |

| Serrawettin W2-FL10 | Bacillus subtilis | 31.3 | [2] |

| Serratamid | Phytopathogenic Bacteria | 0.244 - 31.25 | [4] |

Table 2: Hemolytic and Cytotoxic Activity of this compound

| Cell Type | Activity | Concentration | Reference |

| Sheep Red Blood Cells | Hemolysis | 1 mg/mL | [5] |

| Murine Red Blood Cells | Hemolysis | Data not quantified in µg/mL | [5] |

| Human Airway Epithelial Cells (A549) | Cytotoxicity | 50 µg/mL | [5] |

| Human Corneal Limbal Epithelial Cells (HCLE) | Cytotoxicity | 50 µg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from a study on serratamid, a related antibacterial compound.[4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound

-

Bacterial strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer (for measuring OD at 600 nm)

-

Sterile pipette tips and tubes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.

-

Add an equal volume of the bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.

Bacterial Membrane Permeabilization Assay

This protocol is based on the methodology used for serrawettin W2-FL10.[2]

Objective: To assess the ability of this compound to permeabilize the bacterial cytoplasmic membrane.

Materials:

-

This compound

-

Bacterial strains of interest (e.g., Staphylococcus aureus)

-

Propidium iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with PBS.

-

Resuspend the bacterial cells in PBS to a specific optical density (e.g., OD600 of 0.5).

-

Add propidium iodide to the bacterial suspension at a final concentration of 10 µM and incubate in the dark for 15 minutes.

-

Transfer the bacterial suspension to the wells of a black 96-well microtiter plate.

-

Add various concentrations of this compound to the wells.

-

Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths of 535 nm and 617 nm, respectively. An increase in fluorescence indicates the uptake of PI by cells with compromised membranes.

Bacterial Membrane Depolarization Assay

This protocol is also adapted from the study on serrawettin W2-FL10.[2]

Objective: To determine if this compound disrupts the bacterial membrane potential.

Materials:

-

This compound

-

Bacterial strains of interest

-

DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye

-

Buffer solution (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

-

KCl solution

Procedure:

-

Grow and prepare the bacterial cells as described in the permeabilization assay.

-

Resuspend the cells in the buffer solution.

-

Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate until the fluorescence signal stabilizes (indicating dye uptake and quenching).

-

Add various concentrations of this compound to the cell suspension.

-

Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths of 622 nm and 670 nm, respectively. An increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound's antibacterial action.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Caption: Experimental workflow for the bacterial membrane permeabilization assay.

References

- 1. Antibacterial efficacy and membrane mechanism of action of the Serratia-derived non-ionic lipopeptide, serrawettin W2-FL10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Cytotoxic Effects of Serratamolide A on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serratamolide A (also known as AT514) is a cyclic depsipeptide produced by the bacterium Serratia marcescens.[1] Initially recognized for its antimicrobial and hemolytic properties, recent investigations have highlighted its potential as a potent anticancer agent.[2][3] This document provides a comprehensive technical overview of the cytotoxic effects of this compound against various cancer cell lines. It consolidates quantitative data on its efficacy, details the underlying molecular mechanisms of action, and provides standardized experimental protocols for researchers seeking to evaluate this compound. The primary mechanism involves the induction of cell cycle arrest and apoptosis through a mitochondrial-mediated pathway that is independent of the p53 tumor suppressor status, making it a promising candidate for further chemotherapeutic development.[1]

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been established through various cell viability assays.

Table 1: Reported IC50 Values and Cytotoxic Concentrations of this compound

| Cell Line(s) | Cancer Type | IC50 / Effective Concentration | Citation(s) |

| Various Human Cancer Cell Lines | Multiple | 5.6 - 11.5 µM | [1] |

| Human Airway Epithelial (A549) | Lung Carcinoma | > 12.5 µg/mL | [4] |

| Human Corneal Limbal Epithelial (HCLE) | Epithelial | > 12.5 µg/mL | [4] |

| Breast Cancer Cell Lines | Breast Cancer | Not specified, but proapoptotic effects confirmed | [1][2] |

| B-cell Chronic Lymphocytic Leukemia | Leukemia | Not specified, but proapoptotic effects confirmed | [2] |

Note: The cytotoxic effects on A549 and HCLE cells were observed in a dose-dependent manner, with significant toxicity noted at concentrations of 50 µg/mL.[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[1]

Apoptotic Signaling Pathway

This compound triggers the intrinsic pathway of apoptosis, which is centered on the mitochondria. The process is characterized by the activation of a cascade of caspase enzymes, which are the primary executioners of apoptosis.[1]

Key events in the this compound-induced apoptotic pathway include:

-

Mitochondrial Disruption : The compound is believed to alter the levels of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[1]

-

Release of Pro-Apoptotic Factors : This disruption leads to the release of Cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytoplasm.[1]

-

Caspase Activation : Cytoplasmic Cytochrome c triggers the activation of initiator caspase-9, while other signals lead to the activation of initiator caspase-8. Both pathways converge to activate executioner caspases, including caspase-2 and caspase-3.[1]

-

Execution of Apoptosis : Activated caspase-3 cleaves critical cellular substrates, most notably Poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation, the formation of apoptotic bodies, and ultimately, cell death.[1]

A significant finding is that this compound's proapoptotic effects are observed in breast cancer cells regardless of their p53 status (both wild-type and deficient), suggesting it can bypass common resistance mechanisms involving p53 mutations.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily at the G0/G1 phase.[1] This effect is dependent on the cell type and the duration of exposure to the compound. By preventing cells from progressing to the S phase (DNA synthesis), this compound effectively halts proliferation.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cytotoxic effects of this compound. These should be optimized for specific cell lines and laboratory conditions.

General Workflow for Cytotoxicity Assessment

A typical workflow to determine the cytotoxic and mechanistic effects of a compound like this compound involves initial screening for viability reduction, followed by more detailed assays to elucidate the mode of action.

References

- 1. Cell cycle arrest and proapoptotic effects of the anticancer cyclodepsipeptide serratamolide (AT514) are independent of p53 status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Hemolytic Activity of Serratamolide A on Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hemolytic activity of serratamolide A, a cyclic depsipeptide produced by Serratia marcescens. This compound's potent biosurfactant properties contribute to its ability to disrupt erythrocyte membranes, a key consideration in its potential therapeutic applications and toxicological assessment. This document summarizes the current understanding of its hemolytic effects, details the experimental protocols for its evaluation, and outlines the genetic regulatory pathways governing its production.

Quantitative Data on Hemolytic Activity

This compound has demonstrated significant hemolytic activity against various erythrocyte species, primarily through direct membrane lysis. The extent of this activity is concentration-dependent. The available quantitative data from in vitro studies is summarized below.

| Erythrocyte Species | This compound Concentration | Observation | Citation |

| Murine | 20.8 µg/mL | Complete lysis in under 10 seconds | [1][2] |

| Murine | >12.5 µg/mL | Dose-dependent hemolytic activity observed | [1][2] |

| Sheep | 1 mg/mL | Formation of a clear zone of hemolysis on blood agar | [1][2][3] |

| Human | Not specified | Negative for hemolysis in one study, potentially due to experimental design | [1] |

Experimental Protocols

Accurate assessment of this compound's hemolytic potential requires standardized and reproducible experimental methodologies. The following sections detail the protocols for two common assays used to quantify hemolysis.

Quantitative Spectrophotometric Hemolysis Assay

This method provides a quantitative measure of hemoglobin release from erythrocytes upon exposure to this compound.

Principle: The amount of hemoglobin released from lysed erythrocytes is directly proportional to the absorbance of the supernatant at a specific wavelength.

Protocol:

-

Erythrocyte Preparation:

-

Assay Procedure:

-

In a microfuge tube, combine 70 µL of the RBC suspension with 50 µL of this compound solution (dissolved in a suitable solvent like DMSO).[1][4][5] A range of this compound concentrations should be tested to determine the dose-response relationship.

-

Negative Control: Combine 70 µL of the RBC suspension with 50 µL of the solvent (e.g., DMSO) alone.[1][4][5]

-

Positive Control (Complete Lysis): Combine 70 µL of the RBC suspension with 50 µL of sterile distilled water.[1][4][5]

-

Incubate the tubes for a specified period (e.g., 7 minutes).[1][4][5]

-

Centrifuge the tubes at 500 x g for 1 minute to pellet the intact erythrocytes and cell debris.[1][4][5]

-

Carefully transfer 100 µL of the supernatant to a 96-well microplate.[1][4][5]

-

-

Data Analysis:

Blood Agar Plate Assay

This qualitative or semi-quantitative method provides a visual assessment of the hemolytic activity of this compound.

Principle: this compound diffuses through the agar and lyses the incorporated erythrocytes, creating a clear zone around the point of application.

Protocol:

-

Plate Preparation:

-

Assay Procedure:

-

Create a well in the center of the blood agar plate using a sterile cork borer.

-

Add a defined volume of this compound solution (e.g., 1 mg/mL in DMSO) into the well.[1][2]

-

As a negative control, add the same volume of the solvent (DMSO) to a well on a separate plate or a different area of the same plate.

-

Incubate the plates at 37°C for 24 hours.[3]

-

-

Data Analysis:

-

Observe the plates for the formation of a clear zone of hemolysis around the well containing this compound.

-

The diameter of the hemolytic zone can be measured to provide a semi-quantitative comparison of hemolytic activity.

-

Visualizing Experimental and Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate the workflow of the quantitative hemolysis assay and the genetic regulatory pathway of this compound production in Serratia marcescens.

References

- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

- 4. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. microbenotes.com [microbenotes.com]

- 7. Blood Agar and Types of Hemolysis • Microbe Online [microbeonline.com]

Serratamolide A: A Technical Guide to its Antimicrobial Properties Against Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serratamolide A, a cyclic depsipeptide produced by Serratia marcescens, has garnered significant interest for its broad-spectrum antimicrobial properties. This technical document provides a comprehensive overview of the existing research on this compound's efficacy against a range of microbial pathogens. It consolidates available quantitative data on its antimicrobial activity, details the experimental protocols utilized for its assessment, and explores the current understanding of its mechanism of action. This guide aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development who are investigating novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound, also known as serrawettin W1, is a secondary metabolite synthesized by the bacterium Serratia marcescens. It is a cyclic lipopeptide composed of two molecules of L-serine and two molecules of D-3-hydroxydecanoic acid linked by ester and amide bonds. Its amphiphilic nature, conferred by the fatty acid chains and the peptide ring, is believed to be central to its biological activities, including its potent antimicrobial effects against a variety of prokaryotic and fungal pathogens[1][2]. This document synthesizes the current knowledge on the antimicrobial properties of this compound, providing a technical foundation for further research and development.

Quantitative Antimicrobial Activity

Table 1: Hemolytic and Cytotoxic Activity of this compound

| Cell Type | Activity | Concentration | Reference |

| Human Airway Epithelial Cells (A549) | Cytotoxicity | 50 µg/mL | [1][3][4] |

| Human Corneal Limbal Epithelial Cells (HCLE) | Cytotoxicity | 50 µg/mL | [3][4] |

| Murine Red Blood Cells | Hemolysis | Not specified | [3] |

| Sheep Red Blood Cells | Hemolysis | 1 mg/mL | [5][4] |

Note: The lack of extensive MIC/MBC data represents a significant knowledge gap. Further standardized testing is required to quantify the antimicrobial spectrum of this compound.

Experimental Protocols

The evaluation of the antimicrobial properties of this compound relies on established microbiological techniques. The following sections detail the typical methodologies employed in such studies.

Antimicrobial Susceptibility Testing

Standardized methods such as broth microdilution and agar dilution are utilized to determine the MIC and MBC of this compound against various microorganisms.

3.1.1. Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent in a liquid medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Broth Microdilution Workflow for MIC/MBC Determination.

3.1.2. Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

-

Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of this compound are prepared.

-

Inoculum Preparation: A standardized microbial suspension is prepared.

-

Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.

-

Incubation: Plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of colonies.

Hemolysis Assay

To assess the lytic activity of this compound against red blood cells, a hemolysis assay is performed.

-

Red Blood Cell Preparation: A suspension of washed red blood cells (e.g., from sheep or murine blood) is prepared.

-

Incubation: The red blood cell suspension is incubated with various concentrations of this compound.

-

Measurement: The release of hemoglobin is measured spectrophotometrically at a specific wavelength (e.g., 540 nm) after centrifugation to pellet intact cells. A positive control (e.g., Triton X-100 for complete lysis) and a negative control (buffer) are included.

Hemolysis Assay Workflow.

Mechanism of Antimicrobial Action

The precise molecular mechanism of this compound's antimicrobial activity is not fully elucidated, but its chemical structure as a cyclic lipopeptide and a biosurfactant strongly suggests a membrane-disruptive mode of action.

Membrane Interaction and Disruption

The amphiphilic nature of this compound allows it to insert into the lipid bilayers of microbial cell membranes. The hydrophobic fatty acid tails are thought to intercalate into the hydrophobic core of the membrane, while the polar peptide head group remains at the membrane-water interface. This insertion is hypothesized to disrupt the structural integrity of the membrane, leading to increased permeability and leakage of essential intracellular components, such as ions and metabolites. An early study indicated that this compound affects the movement of ions across lipid bilayers, supporting this membrane-centric mechanism.

Pore Formation

It is plausible that this compound molecules oligomerize within the microbial membrane to form pores or channels. This pore-forming activity would create a transmembrane passage for the uncontrolled flux of ions and small molecules, leading to the dissipation of the membrane potential and ultimately, cell death. While direct evidence for pore formation by this compound is still needed, this is a common mechanism for many cyclic lipopeptide antibiotics.

Proposed Mechanism of Antimicrobial Action of this compound.

Signaling Pathways

Currently, there is a lack of information in the scientific literature regarding specific signaling pathways within pathogenic microorganisms that are directly modulated by this compound. The primary antimicrobial effect is believed to be a direct consequence of physical damage to the cell membrane rather than the modulation of specific intracellular signaling cascades.

The production of this compound in Serratia marcescens is, however, known to be regulated by the cAMP-CRP signaling pathway, which responds to the nutritional environment of the bacterium[1]. This regulation suggests that this compound plays a role in bacterial competition and survival in diverse environments.

Conclusion and Future Directions

This compound demonstrates significant potential as a broad-spectrum antimicrobial agent. Its likely mechanism of action, centered on the disruption of microbial membranes, is a desirable trait in an era of widespread resistance to antibiotics that target specific metabolic pathways. However, this technical guide also highlights critical gaps in our knowledge.

Future research should prioritize:

-

Comprehensive Antimicrobial Spectrum Analysis: Standardized MIC and MBC testing against a broad panel of clinically relevant bacterial and fungal pathogens is essential to fully define its spectrum of activity.

-

Elucidation of the Precise Mechanism of Action: Detailed biophysical studies are needed to confirm the exact nature of its interaction with microbial membranes, including the confirmation of pore formation and its effects on membrane potential.

-

In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of infection are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogs could lead to the development of derivatives with improved antimicrobial potency and reduced cytotoxicity.

Addressing these research questions will be crucial for determining the viability of this compound as a lead compound for the development of new and effective antimicrobial drugs.

References

- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Nematicidal Activity of Serratamolide A Against Plant Parasites: A Technical Guide